molecular formula C12H14O2 B13578777 3-(2-Isopropoxyphenyl)acrylaldehyde

3-(2-Isopropoxyphenyl)acrylaldehyde

Cat. No.: B13578777
M. Wt: 190.24 g/mol
InChI Key: ZKYQVSMYAHVTHV-FNORWQNLSA-N
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Description

3-(2-Isopropoxyphenyl)acrylaldehyde is an organic compound characterized by the presence of an acrylaldehyde group attached to a 2-isopropoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Isopropoxyphenyl)acrylaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-isopropoxybenzaldehyde and an appropriate acrylating agent.

    Reaction Conditions: A common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the acrylaldehyde group.

    Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the aldehyde group can yield alcohols or other reduced forms.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 3-(2-Isopropoxyphenyl)acrylaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound can serve as a precursor for the synthesis of potential pharmaceutical agents. Its structural features allow for the exploration of new drug candidates with various biological activities.

Industry: The compound’s versatility in chemical reactions makes it useful in the production of fine chemicals and specialty materials. It can be employed in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 3-(2-Isopropoxyphenyl)acrylaldehyde exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and protons. In reduction reactions, the aldehyde group is reduced to an alcohol via the addition of hydrogen atoms.

Molecular Targets and Pathways: The molecular targets and pathways involved in the reactions of this compound are primarily determined by the functional groups present in the molecule. The aldehyde group is a key reactive site, participating in various chemical transformations.

Comparison with Similar Compounds

    3-(2-Methoxyphenyl)acrylaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.

    3-(2-Ethoxyphenyl)acrylaldehyde: Contains an ethoxy group in place of the isopropoxy group.

    3-(2-Propoxyphenyl)acrylaldehyde: Features a propoxy group instead of an isopropoxy group.

Uniqueness: 3-(2-Isopropoxyphenyl)acrylaldehyde is unique due to the presence of the isopropoxy group, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different physical and chemical properties compared to its analogs.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(E)-3-(2-propan-2-yloxyphenyl)prop-2-enal

InChI

InChI=1S/C12H14O2/c1-10(2)14-12-8-4-3-6-11(12)7-5-9-13/h3-10H,1-2H3/b7-5+

InChI Key

ZKYQVSMYAHVTHV-FNORWQNLSA-N

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C/C=O

Canonical SMILES

CC(C)OC1=CC=CC=C1C=CC=O

Origin of Product

United States

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